molecular formula C7H5Br2Cl B3032952 1,4-Dibromo-2-(chloromethyl)benzene CAS No. 642091-49-4

1,4-Dibromo-2-(chloromethyl)benzene

Cat. No.: B3032952
CAS No.: 642091-49-4
M. Wt: 284.37 g/mol
InChI Key: VUPAXZAOBJZEGA-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(chloromethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl. It is a derivative of benzene, where two bromine atoms and one chloromethyl group are substituted on the benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Mechanism of Action

Target of Action

The primary target of 1,4-Dibromo-2-(chloromethyl)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the benzene ring .

Mode of Action

This compound undergoes a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form this compound .

Biochemical Pathways

The biochemical pathway involved in the reaction of this compound is the free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with a bromine atom to form the brominated compound .

Result of Action

The result of the action of this compound is the formation of a brominated compound at the benzylic position . This can potentially alter the chemical properties of the benzene ring, leading to changes in its reactivity and interactions with other molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents can affect the reaction rate and the formation of the product . Additionally, temperature can also play a crucial role, as it can influence the reaction kinetics and the thermodynamic stability of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the bromination and chloromethylation of benzene derivatives.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and chloromethylation reactions. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(chloromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dibromo-2-(chloromethyl)benzene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .

Properties

IUPAC Name

1,4-dibromo-2-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPAXZAOBJZEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604422
Record name 1,4-Dibromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642091-49-4
Record name 1,4-Dibromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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